1-(Methylamino)cyclopropane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(methylamino)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-5(2-3-5)4(7)8/h6H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLBLSZZIRMCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327702 | |
| Record name | 1-methylamino-cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99324-92-2 | |
| Record name | 1-methylamino-cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Derivatization Strategies
Foundational Approaches to Cyclopropane (B1198618) Carboxylic Acid Ring Construction
The creation of the cyclopropane ring, a motif found in numerous natural products and bioactive molecules, is a cornerstone of synthetic organic chemistry. rsc.orgrsc.org The inherent ring strain of cyclopropanes makes them valuable synthetic intermediates. researchgate.net Key to their modern application is the ability to control the stereochemistry during the ring's formation.
Asymmetric Cycloaddition Reactions in Cyclopropane Synthesis
Asymmetric cycloaddition reactions, particularly formal [2+1] cycloadditions, are powerful methods for constructing chiral cyclopropanes. rsc.org These reactions involve the addition of a one-carbon unit (a carbene or carbenoid) to a two-carbon unit (an alkene).
One of the most versatile strategies is the transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene. rsc.orgresearchgate.net Catalysts based on rhodium, copper, and palladium are commonly employed. The stereochemical outcome is dictated by the chiral ligand coordinated to the metal center. For instance, rhodium(II) carboxylates with chiral ligands have been used to catalyze the cyclopropanation of alkenes with diazoacetates, yielding cyclopropane carboxylates with high levels of diastereo- and enantioselectivity. organic-chemistry.org
Another significant approach is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.orgrsc.org This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the three-membered ring. rsc.org The use of chiral organocatalysts, such as cinchona alkaloids or prolinol derivatives, can induce high enantioselectivity in the initial Michael addition, thereby establishing the stereochemistry of the final cyclopropane product. rsc.org
The Simmons-Smith cyclopropanation, which utilizes an organozinc carbenoid, is another classic method. rsc.orgunl.pt Asymmetric variants often rely on the presence of a chiral directing group, such as an allylic alcohol, on the alkene substrate to control the facial selectivity of the carbenoid addition. unl.pt
| Asymmetric Cycloaddition Method | Key Features | Typical Catalysts/Reagents | Stereocontrol |
| Diazo Compound Decomposition | Versatile for various substituted alkenes and diazo compounds. rsc.orgorganic-chemistry.org | Chiral Rhodium(II), Copper(I) complexes. organic-chemistry.org | Ligand-controlled enantioselectivity. |
| Michael-Initiated Ring Closure (MIRC) | Forms two bonds in a cascade sequence; uses readily available starting materials. rsc.orgresearchgate.net | Organocatalysts (e.g., cinchona alkaloids, prolinol), chiral phase-transfer catalysts. rsc.org | Catalyst-controlled enantio- and diastereoselectivity. rsc.org |
| Simmons-Smith Reaction | Uses an organozinc carbenoid; effective for electron-rich and unfunctionalized alkenes. rsc.orgunl.pt | Diiodomethane and Zn-Cu couple; chiral additives. unl.pt | Substrate-directed diastereoselectivity (using chiral auxiliaries or directing groups). unl.pt |
Stereoselective Intramolecular Cyclization Pathways
Intramolecular cyclization offers a highly effective pathway for constructing cyclopropane rings, often with excellent stereocontrol derived from pre-existing stereocenters in the acyclic precursor. unl.pt These reactions involve the formation of a bond between two atoms within the same molecule to close the ring.
A prominent example is the intramolecular cyclization of unsaturated diazocarbonyl compounds, first reported by Stork and Ficini. unl.pt In the presence of a copper catalyst, an olefin-containing diazoketone can cyclize to form a bicyclic system containing a cyclopropane ring. unl.pt The stereoselectivity is often high due to the conformational constraints of the cyclic transition state.
Another powerful method is the intramolecular Tsuji-Trost cascade cyclization. This palladium-catalyzed reaction can transform linear precursors, such as (homo)allylic vicinal diacetates with a pendant nucleophile, into fused vinylcyclopropanes. acs.org The reaction proceeds with high diastereoselectivity and can be enantiospecific when optically enriched starting materials are used. acs.org
Intramolecular 1,3-elimination reactions also provide a direct route to cyclopropanes. unl.pt This process typically involves the displacement of a leaving group by an enolate or other carbanion within the same molecule. When the leaving group or the anionic center is a stereocenter, a complete transfer of chirality to the cyclopropane product can often be achieved. unl.pt
Targeted Synthesis of 1-(Methylamino)cyclopropane-1-carboxylic Acid and its Analogs
The synthesis of this compound requires methods that can establish a quaternary stereocenter bearing two distinct functional groups.
Enantioselective and Diastereoselective Synthesis of Chiral Isomers
Achieving enantioselectivity in the synthesis of α,α-disubstituted amino acids like this compound is a significant challenge. One successful strategy involves the enzymatic asymmetrization of a prochiral precursor. For example, the hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate using pig liver esterase yields the corresponding monoacid in high enantiomeric excess. mdpi.org This chiral monoacid can then be converted into the desired 1-aminocyclopropane-1-carboxylic acid derivative.
The use of chiral auxiliaries is another established method. For instance, the cyclopropanation of (2S)-N-benzoyl-2-tert-butyl-4-methylene-1,3-oxazolidin-5-one with a suitable reagent can produce a chiral cyclopropane adduct, which can then be elaborated into the target amino acid. mdpi.org Diastereoselective cyclopropanation of dehydroamino acid derivatives is also a viable route, where the stereochemistry can be controlled by the choice of catalyst or reaction conditions to favor specific isomers. monash.edu
| Strategy | Example Precursor/Reaction | Key Outcome | Reference |
| Enzymatic Asymmetrization | Pig liver esterase hydrolysis of a prochiral cyclopropane-1,1-dicarboxylate. | High enantiomeric excess of the resulting monoacid. | mdpi.org |
| Chiral Auxiliary | Cyclopropanation of a chiral oxazolidinone derived from an amino acid. | Diastereoselective formation of the cyclopropane ring. | mdpi.org |
| Catalytic Asymmetric Synthesis | Rhodium-catalyzed cyclopropanation using chiral dirhodium catalysts. | Moderate to good enantioselectivity (e.g., 55% ee). | organic-chemistry.org |
Regiospecific Introduction of the Methylamino and Carboxylic Acid Functionalities
The geminal (1,1-) substitution pattern of the methylamino and carboxylic acid groups necessitates specific synthetic routes. A common and effective approach starts with cyclopropane-1,1-dicarboxylic acid or its diester derivatives. mdpi.orgorgsyn.org One of the carboxylic acid groups can be selectively converted into an amino group via a Curtius rearrangement. mdpi.orgnih.govnih.gov This process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges upon heating to an isocyanate. Hydrolysis of the isocyanate yields the primary amine. Subsequent N-methylation can then be performed to obtain the final product.
Alternatively, the synthesis can begin with the cyclopropanation of an alkene already bearing a nitrogen functionality. For example, the rhodium-catalyzed reaction of an aryldiazoacetate with N-vinylphthalimide directly produces a protected aminocyclopropane carboxylate. organic-chemistry.org The phthalimide (B116566) group can then be removed to reveal the primary amine, which can be methylated.
Optimization of Reaction Conditions for Scalable Synthesis
Transitioning the synthesis of cyclopropane derivatives from a laboratory setting to a larger, scalable process requires careful optimization of reaction conditions. Key considerations include cost, safety, efficiency, and ease of purification.
For reactions involving Curtius degradation, the Weinstock protocol is often favored for scalability as it provides a safe and practical method. nih.govnih.gov In the synthesis of (1-cyclopropyl)cyclopropylamine, a related structure, this method allowed for the preparation of the N-Boc-protected amine on a large scale without the need for chromatography. nih.gov The final deprotection step, using hydrogen chloride in diethyl ether, also proved to be efficient and high-yielding on a 50-gram scale. nih.govnih.gov
When considering catalytic reactions, minimizing catalyst loading without sacrificing yield or selectivity is crucial for cost-effectiveness. Studies on rhodium-catalyzed cyclopropanations have shown that while reducing the catalyst loading can decrease yields and prolong reaction times, an optimal balance can be found for practical synthesis. organic-chemistry.org The choice of solvent, temperature, and concentration are also critical parameters that must be optimized to ensure reproducibility and maximize throughput on a large scale. nih.govresearchgate.net For many industrial applications, avoiding chromatographic purification is a primary goal, favoring processes that yield products which can be isolated by crystallization or distillation. nih.govresearchgate.net
Chemical Transformations and Functional Group Interconversions
The unique structural scaffold of this compound, featuring a strained cyclopropane ring, a secondary amine, and a carboxylic acid, offers multiple avenues for chemical modification. These transformations are pivotal for various research applications, including the development of new bioactive molecules and for probing structure-activity relationships (SAR).
Derivatization at the Carboxylic Acid Moiety (e.g., esterification, amidation)
The carboxylic acid group is a primary site for derivatization to modulate properties such as solubility, stability, and cell permeability. Standard organic synthesis techniques are readily applied to convert this functional group into a variety of esters and amides.
Esterification: The conversion of the carboxylic acid to an ester can be accomplished under mild conditions, which is crucial for preserving the integrity of the cyclopropane ring. A widely used method is the Steglich esterification, which employs a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This reaction proceeds at room temperature and is effective even with sterically hindered alcohols, offering high yields and minimizing side product formation. organic-chemistry.org Esters of cyclopropanecarboxylic acid have been noted for their substantial increase in stability under both acidic and basic hydrolytic conditions, a desirable trait for potential prodrugs. nih.gov
| Reactant Alcohol | Coupling Agents | Resulting Ester Product |
|---|---|---|
| Methanol (B129727) | DCC, DMAP | Methyl 1-(methylamino)cyclopropane-1-carboxylate |
| Ethanol | DCC, DMAP | Ethyl 1-(methylamino)cyclopropane-1-carboxylate |
| tert-Butanol | DCC, DMAP | tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate |
| Benzyl alcohol | DCC, DMAP | Benzyl 1-(methylamino)cyclopropane-1-carboxylate |
Amidation: The formation of an amide bond is one of the most common transformations in medicinal chemistry. researchgate.netencyclopedia.pub This can be achieved by activating the carboxylic acid followed by a reaction with a primary or secondary amine. Common activating agents include thionyl chloride, which converts the carboxylic acid to a more reactive acyl chloride intermediate. rsc.org Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) facilitate amide bond formation under mild conditions. nih.gov This method is particularly useful for coupling with a wide range of amines to produce a diverse library of amide derivatives. nih.govmdpi.com A patent has described derivatives of 1-methylamino-cyclopropane-1-carboxylic acid where the hydroxyl of the carboxylic acid is replaced by an amino or alkylamino group. google.com
| Reactant Amine | Coupling Agents | Resulting Amide Product |
|---|---|---|
| Ammonia | EDCI, HOBt | 1-(Methylamino)cyclopropane-1-carboxamide |
| Aniline | EDCI, HOBt | N-phenyl-1-(methylamino)cyclopropane-1-carboxamide |
| Dimethylamine | SOCl₂, Triethylamine | N,N-dimethyl-1-(methylamino)cyclopropane-1-carboxamide |
| Piperidine | EDCI, HOBt | (1-(Methylamino)cyclopropyl)(piperidin-1-yl)methanone |
Modifications of the Methylamino Group for Structure-Activity Relationship Probing
The secondary methylamino group provides another handle for chemical modification, which is essential for exploring how changes in this region of the molecule affect its biological activity.
N-Acylation: The amine can be readily acylated by reacting it with acyl chlorides or acid anhydrides under basic conditions. This transformation converts the secondary amine into an amide, altering its hydrogen bonding capacity, size, and polarity. A patent for related compounds specifically mentions the synthesis of formylated derivatives, where the hydrogen on the amino group is replaced by a formyl group. google.com This modification can significantly impact the molecule's interaction with biological targets.
| Acylating Agent | Base | Resulting N-Acyl Product |
|---|---|---|
| Acetyl chloride | Pyridine | 1-(N-Methylacetamido)cyclopropane-1-carboxylic acid |
| Benzoyl chloride | Triethylamine | 1-(N-Methylbenzamido)cyclopropane-1-carboxylic acid |
| Acetic anhydride | Pyridine | 1-(N-Methylacetamido)cyclopropane-1-carboxylic acid |
| Formic acid | (as formylating agent) | 1-(N-Formyl-N-methylamino)cyclopropane-1-carboxylic acid |
Other potential modifications for SAR probing include N-alkylation to form tertiary amines or reductive amination with various aldehydes and ketones to introduce a wide range of substituents. These changes can systematically probe the steric and electronic requirements of a target binding site.
Synthesis of Bioisosteres and Conformationally Restricted Analogs
Bioisosteres: In drug design, the replacement of a functional group with another that has similar physical or chemical properties is a key strategy known as bioisosteric replacement. drughunter.comnih.gov The carboxylic acid group, while often crucial for binding, can lead to poor cell permeability. enamine.net Replacing it with a suitable bioisostere can improve pharmacokinetic properties while maintaining biological activity. drughunter.comnih.gov Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and various electron-rich heterocyclic systems like 3-hydroxyisoxazoles. nih.gov These groups often mimic the acidic nature and hydrogen-bonding pattern of the carboxylic acid.
| Bioisostere | Key Features | Typical pKa Range |
|---|---|---|
| 5-Substituted-1H-tetrazole | Planar, acidic, acts as a proton donor. nih.gov | ~4.5 - 5.0 |
| Acylsulfonamide | Acidic, can form strong hydrogen bonds. nih.gov | ~4.0 - 5.0 |
| Hydroxamic acid | Can act as a metal chelator and carboxylic acid mimic. nih.gov | ~8.0 - 9.0 |
| 3-Hydroxyisoxazole | Planar, acidic heterocycle. nih.gov | ~4.0 - 5.0 |
Conformationally Restricted Analogs: The inherent flexibility of molecules can be a disadvantage for potent and selective interaction with a biological target. Reducing this flexibility by creating conformationally restricted analogs can lock the molecule into a bioactive conformation. nih.gov The cyclopropane ring in this compound already imparts significant conformational rigidity compared to an open-chain analog. To further restrict the molecule's conformation, the cyclopropane scaffold could be incorporated into more complex, rigid frameworks such as bicyclic or spirocyclic systems. For instance, creating derivatives based on bicyclo[1.1.1]pentane, a known bioisostere for para-substituted benzene (B151609) rings, could enforce a more defined spatial arrangement of the functional groups. This strategy is crucial for designing highly selective ligands by tailoring their three-dimensional structure to better fit a specific receptor binding pocket. nih.gov
Biochemical Pathways and Molecular Interaction Studies
Investigations into Plant Metabolic Roles and Phytohormone Regulation
Role of 1-(Methylamino)cyclopropane-1-carboxylic Acid as a Possible Intermediate in Ethylene (B1197577) Biosynthesis
The established pathway for ethylene biosynthesis in higher plants proceeds from S-adenosyl-L-methionine (SAM) to ACC, which is then oxidized to form ethylene. There is currently no scientific evidence to suggest that this compound serves as an intermediate in this critical phytohormone pathway. The methylation of the amino group on the cyclopropane (B1198618) ring would likely alter its recognition and processing by the key enzymes of ethylene synthesis, ACC synthase (ACS) and ACC oxidase (ACO). Further research would be required to determine if any plant species possess alternative pathways or enzymatic machinery capable of utilizing this N-methylated analog.
Interplay with S-Adenosyl-L-Methionine (SAM) Cycle Components
The biosynthesis of ACC is directly linked to the SAM (or Yang) cycle, where SAM serves as the donor of the aminocyclopropyl group. The formation of this compound would, hypothetically, also require a precursor from this cycle. However, the enzymatic steps that would lead to the N-methylation of an ACC precursor or the direct synthesis of an N-methylated cyclopropane structure from a SAM-derived intermediate have not been described in the existing literature. The specificity of the enzymes within the SAM cycle makes the integration of a methylated substrate a point of significant scientific inquiry.
Comparative Analysis with 1-Aminocyclopropane-1-carboxylic Acid (ACC) Metabolism
The metabolism of ACC is well-characterized, involving its conversion to ethylene or its conjugation to form malonyl-ACC (MACC), γ-glutamyl-ACC (GACC), or jasmonyl-ACC (JA-ACC). These conjugation pathways are thought to regulate the pool of ACC available for ethylene synthesis. A comparative analysis with this compound is currently impossible due to the lack of metabolic data for the latter. It is unknown whether this compound can be similarly conjugated or if the methyl group would impede the action of the responsible transferase enzymes.
Enzymatic Activities and Enzyme Inhibition Mechanisms
Characterization of Interactions with ACC Synthase and ACC Oxidase Mimics
Studies on the substrate specificity of ACC synthase and ACC oxidase have been extensive, but there are no reports of these enzymes interacting with this compound. The presence of a methyl group on the amino functionality could potentially act as a steric hindrance, preventing the compound from binding to the active sites of these enzymes. Alternatively, it could act as a competitive inhibitor. Without empirical data from in vitro enzyme assays, any potential interaction remains speculative.
Mechanisms of Action for Enzymes Affecting Cyclopropane Amino Acid Derivatives (e.g., ACC Deaminases)
Certain soil microbes and fungi possess ACC deaminase, an enzyme that cleaves ACC into α-ketobutyrate and ammonia, thereby reducing ethylene levels in plants and promoting growth. The activity of ACC deaminase on this compound has not been investigated. It is plausible that the N-methyl group would render the compound resistant to deamination by this enzyme, as the catalytic mechanism is specific to the primary amine of ACC.
Kinetic and Mechanistic Studies of Biocatalytic Transformations
No specific kinetic or mechanistic studies concerning the biocatalytic transformation of this compound were identified. Research on related enzymes, such as ACC oxidase (ACO), which converts ACC to ethylene, has explored a range of substrate analogues. frontiersin.orgmdpi.com However, data on the N-methylated form of ACC as a substrate or inhibitor, including kinetic parameters (e.g., K_m, k_cat) or mechanistic details of its interaction with enzymes like ACO, are not available in the reviewed literature.
Molecular Signaling and Target Binding Research (Non-Clinical)
Exploration of Potential Signaling Roles Independent of Ethylene Production
There is a growing body of evidence that 1-Aminocyclopropane-1-carboxylic acid (ACC) can function as a signaling molecule in plants, independent of its role as an ethylene precursor. nih.govresearchgate.net These studies show that ACC can influence developmental processes like root cell expansion through pathways that are distinct from ethylene perception. nih.gov However, no research was found that investigates or suggests a similar signaling role for this compound.
Investigation of Ligand-Target Interactions with Defined Cellular Components (e.g., receptors, transport proteins)
Studies have identified transport proteins responsible for the movement of ACC and its conjugates in plants. frontiersin.org Additionally, various ACC derivatives have been synthesized and tested for their binding affinity to other cellular targets, such as NMDA receptors in animal models. nih.gov Despite these related avenues of research, no studies were identified that specifically investigate the interaction of this compound with any receptors, transport proteins, or other defined cellular components.
Due to the lack of specific data for this compound, creating the requested data tables and detailed research findings is not feasible.
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. For 1-(Methylamino)cyclopropane-1-carboxylic acid, high-field NMR is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals, which can be challenging due to the molecule's compact and symmetric nature.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, two-dimensional (2D) NMR experiments are required for unambiguous structural confirmation. researchgate.netresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms.
¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would primarily show correlations among the protons of the cyclopropane (B1198618) ring, confirming their relationship.
HSQC: This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl group and the two methylene (B1212753) groups of the cyclopropane ring based on the chemical shifts of their attached protons.
HMBC: This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton. Key HMBC correlations would be expected from the N-methyl protons to the quaternary cyclopropane carbon and the methyl carbon itself, and from the cyclopropane protons to the carboxyl carbon and the quaternary carbon.
The expected NMR data provides a unique spectroscopic fingerprint for the molecule. The acidic proton of the carboxylic acid is anticipated to appear far downfield (10-12 ppm) in the ¹H NMR spectrum. libretexts.org The carbonyl carbon of the carboxylic acid would be observed in the 160-180 ppm range in the ¹³C NMR spectrum. libretexts.org
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | Expected COSY Correlations | Expected HMBC Correlations (with ¹³C) |
| Cyclopropane CH₂ | Other Cyclopropane CH₂ Protons | Quaternary Carbon, Carboxyl Carbon, other Cyclopropane Carbons |
| N-Methyl (CH₃) | None | Quaternary Carbon, N-Methyl Carbon |
| Amino (NH) | None | Quaternary Carbon |
| Carboxyl (OH) | None | Carboxyl Carbon, Quaternary Carbon |
Chiral NMR Spectroscopy for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is critical, particularly in biological and pharmaceutical contexts. Chiral NMR spectroscopy offers a direct and reliable method for this assessment without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent (CSA). nih.govrsc.org
CSAs are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte. rsc.org These complexes have slightly different magnetic environments, which can lead to the separation of signals for the R- and S-enantiomers in the NMR spectrum. nih.gov For a carboxylic acid like the target compound, chiral amino alcohols or other agents capable of hydrogen bonding are effective CSAs. rsc.org
The process involves acquiring a standard ¹H NMR spectrum of the racemic or enantiomerically enriched sample, followed by the addition of a specific amount of the CSA. The non-equivalent chemical shifts (ΔΔδ) between the signals of the two diastereomeric complexes are then observed. The enantiomeric excess can be accurately calculated by integrating the well-resolved signals corresponding to each enantiomer. nih.govrsc.org
Mass Spectrometry-Based Approaches for Molecular Profiling
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight, confirming the elemental composition, and elucidating the structure of compounds.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules such as amino acids. colab.ws It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. In positive ion mode, this compound (C₅H₉NO₂) is expected to be readily detected as the protonated molecule, [M+H]⁺.
When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, ESI-MS can provide a highly accurate mass measurement of the parent ion. geologyscience.ru This accurate mass can be used to confirm the elemental formula of the compound, as the measured mass will be unique to the specific combination of atoms present.
Table 2: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₉NO₂ |
| Monoisotopic Mass | 115.0633 u |
| Theoretical m/z of [M+H]⁺ | 116.0706 u |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. chalcogen.ro In an MS/MS experiment, the protonated parent ion ([M+H]⁺ at m/z 116.07) is selectively isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting fragmentation pattern provides a structural fingerprint of the molecule.
For this compound, characteristic fragmentation pathways would involve the loss of small, stable neutral molecules. Common losses for carboxylic acids include water (H₂O, 18 Da) and the entire carboxyl group as formic acid (HCOOH, 46 Da) or CO₂ (44 Da) and H₂. libretexts.org Cleavage of the bonds within the cyclopropane ring and the methylamino group would also produce diagnostic fragment ions. researchgate.netmiamioh.edu Analysis of these fragments helps to confirm the connectivity and arrangement of the functional groups. Studies on the closely related 1-aminocyclopropane-1-carboxylic acid (ACC) have shown characteristic fragmentation patterns that can be used as a basis for predicting the behavior of its N-methylated analogue. nih.gov
Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Formula of Loss | Product Ion (m/z) | Proposed Fragment Structure |
| 116.07 | Water | H₂O | 98.06 | [M+H-H₂O]⁺ |
| 116.07 | Formic Acid | HCOOH | 70.06 | [M+H-HCOOH]⁺ |
| 116.07 | Carbon Monoxide + Water | CO + H₂O | 70.06 | [M+H-CO-H₂O]⁺ |
| 70.06 | Ethylene (B1197577) | C₂H₄ | 42.04 | [C₂H₄N]⁺ |
Isotope-Labeling Strategies for Metabolic Pathway Tracing
Isotope-labeling is a key strategy for tracing the metabolic fate of a compound within a biological system. springernature.com This involves synthesizing the molecule of interest, such as this compound, with one or more atoms replaced by their stable heavy isotopes (e.g., ¹³C instead of ¹²C, or ¹⁵N instead of ¹⁴N).
This isotopically labeled compound is then introduced into a cell culture or organism. researchgate.net After a period of time, metabolites are extracted and analyzed by mass spectrometry. The presence of the isotopic label in other molecules indicates that they are metabolic products derived from the original labeled compound. By tracking the mass shift corresponding to the incorporated isotope(s), MS can identify downstream metabolites and help elucidate the biochemical pathways in which the compound participates. springernature.com
This approach has been used extensively to study the metabolism of the related plant hormone precursor, 1-aminocyclopropane-1-carboxylic acid (ACC). nih.govnih.gov For instance, labeling studies have shown that ACC is metabolized in plants to form conjugates like 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC). nih.govnih.gov A similar strategy could be applied to trace the biotransformation of this compound, determining whether it is similarly conjugated, demethylated, or otherwise modified in biological systems.
Chromatographic Separations and Spectroscopic Detection
The rigorous characterization of this compound necessitates the use of advanced analytical techniques. Chromatographic methods, in particular, are indispensable for separating the compound from complex matrices, assessing its purity, and quantifying its presence. When coupled with sophisticated spectroscopic detectors, these methods provide a powerful toolkit for comprehensive analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the non-volatile analysis of this compound, offering high resolution and sensitivity for both purity assessment and quantitative measurements. amazonaws.com The successful application of HPLC for this purpose hinges on the careful selection of several key parameters, including the stationary phase, mobile phase composition, and detection method.
Given the polar nature of this compound, reversed-phase (RP) HPLC is a commonly employed separation mode. sielc.com In RP-HPLC, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used in conjunction with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The retention of the analyte on the column can be finely tuned by adjusting the ratio of the organic solvent to water and by controlling the pH of the mobile phase with buffers. sielc.com For ionizable compounds like amino acids, pH control is critical as it influences the compound's charge state and, consequently, its interaction with the stationary phase.
For enhanced retention and better peak shape of polar analytes on reversed-phase columns, ion-pair chromatography can be utilized. This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and retention on the nonpolar stationary phase. nih.gov
Detection of this compound, which lacks a strong chromophore, can be challenging with standard UV-Vis detectors. mdpi.comnih.gov To overcome this, pre-column or post-column derivatization can be employed to attach a UV-active or fluorescent tag to the molecule. For instance, derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol is a well-established method for the sensitive fluorescence detection of primary and secondary amino acids. nih.gov Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and specific detection method that does not require derivatization and can confirm the identity of the compound based on its mass-to-charge ratio. nih.govmdpi.com
Quantitative analysis by HPLC is achieved by creating a calibration curve from the analysis of standard solutions of known concentrations. The peak area or height of the analyte in a sample is then compared to the calibration curve to determine its concentration. The purity of a sample can be assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition 1: Reversed-Phase with UV Detection (after derivatization) | Condition 2: Reversed-Phase with Mass Spectrometry Detection |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase | A: 0.1 M Sodium acetate (B1210297) buffer, pH 6.5B: Acetonitrile | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | 10-50% B over 20 min | 5-95% B over 15 min |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 20 µL | 5 µL |
| Detection | Fluorescence (Ex: 340 nm, Em: 455 nm) after OPA derivatization | Electrospray Ionization (ESI) in Positive Ion Mode |
| Analytes | Derivatized this compound | This compound |
This table presents hypothetical yet representative HPLC conditions and is for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nist.govdocbrown.info In the context of this compound, GC-MS is particularly valuable for the analysis of its volatile metabolites. Since the parent compound itself is not sufficiently volatile for direct GC analysis, derivatization is required to increase its volatility. A common approach for amino acids is silylation, which converts the polar carboxylic acid and amino groups into less polar and more volatile trimethylsilyl (B98337) (TMS) esters and amines. springernature.com
The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a heated capillary column. The column's inner surface is coated with a stationary phase, which interacts with the components of the sample to varying degrees, leading to their separation based on differences in boiling point and polarity. docbrown.info As the separated components elute from the column, they enter the mass spectrometer.
In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which fragments them in a reproducible manner. nist.gov The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum is a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries. nist.gov
GC-MS can be used for both qualitative and quantitative analysis of volatile metabolites. For quantitative analysis, a calibration curve is prepared using standards of the target metabolites. The abundance of specific ions in the mass spectrum is proportional to the concentration of the compound. springernature.com This technique is instrumental in metabolic profiling studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.govmdpi.commdpi.com
Table 2: General Workflow for GC-MS Analysis of Volatile Metabolites
| Step | Description | Key Considerations |
| 1. Sample Preparation | Extraction of metabolites from the biological matrix. | Choice of extraction solvent to efficiently recover target analytes. |
| 2. Derivatization | Chemical modification of non-volatile metabolites to increase their volatility. | Selection of appropriate derivatizing agent (e.g., silylation, acylation). |
| 3. GC Separation | Injection of the derivatized sample into the GC for separation of components. | Optimization of column type, temperature program, and carrier gas flow rate. |
| 4. MS Detection | Ionization and fragmentation of eluted compounds, followed by mass analysis. | Choice of ionization method (e.g., Electron Impact, Chemical Ionization). |
| 5. Data Analysis | Identification of compounds by matching mass spectra to libraries and quantification. | Use of deconvolution software for complex chromatograms; statistical analysis for metabolomics. |
Chiral Chromatography for Enantiomer Separation and Quantification
This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are of paramount importance. Chiral chromatography, particularly chiral HPLC, is the most widely used technique for this purpose. mdpi.comyakhak.org
Chiral separation is achieved by using a chiral stationary phase (CSP). chromatographyonline.com CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus their separation. The three-point interaction model is a widely accepted principle explaining chiral recognition, where at least three simultaneous interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the analyte and the CSP are necessary for enantioselective retention. chromatographyonline.com
A variety of CSPs are commercially available, with polysaccharide-based and cyclodextrin-based columns being among the most common. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are known for their broad applicability in separating a wide range of chiral compounds. researchgate.net Cyclodextrin-based CSPs utilize the inclusion complexation mechanism, where one enantiomer fits better into the chiral cavity of the cyclodextrin (B1172386) molecule.
The choice of the mobile phase is also crucial for achieving optimal chiral separation. In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are typically used. amazonaws.com In reversed-phase mode, aqueous buffers with organic modifiers such as acetonitrile or methanol are employed. The addition of small amounts of acidic or basic modifiers can also significantly influence the separation by altering the ionization state of the analyte and its interaction with the CSP. chromatographyonline.com
Quantification of each enantiomer is performed by integrating the peak areas in the chromatogram. The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can then be calculated.
Table 3: Common Chiral Stationary Phases and Their Characteristics for Amino Acid Separation
| Chiral Stationary Phase (CSP) Type | Chiral Selector | Separation Principle | Typical Mobile Phases |
| Polysaccharide-based | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, dipole-dipole interactions, steric hindrance | Normal phase: Hexane/IsopropanolReversed phase: Acetonitrile/Water |
| Cyclodextrin-based | α-, β-, or γ-cyclodextrin | Inclusion complexation, hydrogen bonding | Reversed phase: Aqueous buffers with organic modifiers |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Hydrogen bonding, ionic interactions, steric interactions | Reversed phase, Polar organic, Normal phase |
| Ligand Exchange | Amino acid and copper complex | Formation of diastereomeric metal complexes | Aqueous buffers |
Computational and Theoretical Chemistry Research
Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These studies provide a detailed picture of electron distribution, molecular geometry, and energetic properties.
Density Functional Theory (DFT) is a widely used computational method to determine the equilibrium geometry and electronic energy of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the structural parameters of 1-(Methylamino)cyclopropane-1-carboxylic acid can be accurately predicted. nih.gov
The optimization process seeks the minimum energy conformation of the molecule. For this compound, this involves the arrangement of the methylamino and carboxylic acid groups relative to the cyclopropane (B1198618) ring. The calculations would typically reveal the preferred staggered or eclipsed conformations around the C-N and C-C bonds. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C(ring)-C(ring) | 1.51 | |
| C(ring)-C(carboxyl) | 1.52 | |
| C(ring)-N | 1.47 | |
| C=O (carboxyl) | 1.21 | |
| C-O (carboxyl) | 1.35 | |
| N-C(methyl) | 1.46 | |
| **Bond Angles (°) ** | ||
| C(ring)-C(ring)-C(ring) | 60.0 | |
| N-C(ring)-C(carboxyl) | 118.5 | |
| O=C-O (carboxyl) | 124.0 | |
| C(ring)-N-C(methyl) | 115.0 | |
| Dihedral Angles (°) | ||
| H-N-C(ring)-C(carboxyl) | 175.0 | |
| C(methyl)-N-C(ring)-C(carboxyl) | -65.0 |
Note: These values are representative and would be obtained from a DFT optimization calculation.
First-principles calculations can predict various spectroscopic properties, which are invaluable for the experimental characterization of a new compound.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. nih.govnih.gov These calculations predict the 1H and 13C chemical shifts, aiding in the assignment of experimental spectra. The predicted shifts are sensitive to the electronic environment of each nucleus. mdpi.comchemrxiv.org
Vibrational Spectroscopy: The harmonic vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic positions. nih.govresearchgate.net These frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. nist.govnist.govnih.gov Theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic functional group vibrations. researchgate.net
Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Data | Functional Group/Atom | Predicted Value |
| Vibrational Frequencies (cm-1) | ||
| O-H stretch (acid) | ~3550 | |
| N-H stretch (amine) | ~3350 | |
| C=O stretch (acid) | ~1720 | |
| C-N stretch | ~1100 | |
| 13C NMR Chemical Shifts (ppm) | ||
| C=O (carboxyl) | ~175 | |
| C(ring)-N, C(ring)-COOH | ~60 | |
| C(methyl) | ~35 | |
| C(ring)-CH2 | ~15 | |
| 1H NMR Chemical Shifts (ppm) | ||
| COOH | ~10-12 | |
| NH | ~2.5 | |
| CH3 | ~2.3 | |
| CH2 (cyclopropane) | ~0.8-1.2 |
Note: These are typical predicted values and can vary depending on the computational level and solvent effects.
Molecular Dynamics (MD) Simulations and Conformational Analysis
While QM methods are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comnih.gov
The constrained nature of the cyclopropane ring in this compound still allows for conformational flexibility, primarily through rotation around the C(ring)-N and C(ring)-COOH single bonds. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. nih.gov This information is crucial for understanding the molecule's shape and how it might interact with biological targets. The conformational profile is often characterized by the Ramachandran-like plot for the dihedral angles defining the orientation of the substituents. researchgate.net
MD simulations are particularly powerful for studying molecules in a condensed phase, such as in a solvent like water. mdpi.com The simulations explicitly model the interactions between the solute and solvent molecules, revealing details about the solvation shell and the formation of hydrogen bonds. nih.gov For this compound, simulations in water would show how the carboxylic acid and methylamino groups interact with surrounding water molecules, which influences its solubility and effective shape in solution.
In Silico Approaches for Structure-Activity Relationship (SAR) and Ligand Design
The unique, rigid cyclopropane core of this compound makes it an interesting scaffold for the design of new bioactive molecules. mdpi.comresearchgate.net
In silico methods are instrumental in exploring the potential of this scaffold in drug discovery. researchgate.net Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure affect its biological activity. nih.govdrugdesign.orgnih.govresearchgate.net By computationally generating a library of derivatives of this compound and predicting their properties (e.g., binding affinity to a target protein), researchers can identify promising candidates for synthesis and experimental testing.
Ligand-based drug design approaches, such as pharmacophore modeling, can be used when the structure of the biological target is unknown. nih.gov By analyzing the structural features of a set of known active molecules, a 3D pharmacophore model can be constructed that represents the essential interactions required for biological activity. The this compound scaffold can then be used as a template to design new molecules that fit this pharmacophore model. mdpi.com The constrained nature of the cyclopropane ring can help to pre-organize the functional groups in a conformation that is favorable for binding, potentially leading to higher affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or descriptors, that are most influential in determining a molecule's efficacy, QSAR models can be used to predict the activity of novel, untested compounds. For derivatives of this compound, QSAR studies are instrumental in optimizing their design for specific biological targets.
While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to a hypothetical series of its analogs to illustrate the methodology. Key molecular descriptors for such a series would include:
Electronic properties: Dipole moment, partial atomic charges, and HOMO/LUMO energies, which govern electrostatic interactions and reactivity.
Steric properties: Molecular volume, surface area, and specific conformational descriptors, which relate to how the molecule fits into a binding site.
Hydrophobicity: The partition coefficient (logP), which influences the molecule's ability to cross cell membranes.
A hypothetical QSAR study on a series of cyclopropane amino acid derivatives might yield a regression model that can predict their inhibitory activity against a particular enzyme. The data for such a model would be presented in a structured format to clearly show the relationship between the descriptors and the biological response.
Interactive Table 1: Hypothetical QSAR Data for this compound Analogs
| Compound ID | R-Group | LogP | Molecular Volume (ų) | Electronic Energy (Hartree) | Predicted IC₅₀ (µM) |
| 1 | -H | 0.5 | 120 | -450 | 15.2 |
| 2 | -CH₃ | 1.0 | 135 | -490 | 10.5 |
| 3 | -CH₂CH₃ | 1.5 | 150 | -530 | 8.1 |
| 4 | -F | 0.6 | 125 | -550 | 12.8 |
| 5 | -Cl | 1.1 | 140 | -910 | 9.3 |
| 6 | -Br | 1.3 | 145 | -3020 | 7.9 |
This table illustrates how variations in the substituent (R-Group) affect the physicochemical descriptors and, consequently, the predicted biological activity (IC₅₀). Such models are invaluable for prioritizing the synthesis of new derivatives with potentially enhanced potency.
Molecular Docking and Dynamics for Enzyme/Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to understand how a small molecule, such as this compound, might interact with the active site of a protein. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted binding mode and the flexibility of the complex over time.
Given the structural similarity, studies on the closely related compound 1-aminocyclopropane-1-carboxylic acid (ACC) can provide significant insights. For instance, computational studies involving molecular docking and dynamics have been performed on ACC to understand its interaction with various proteins. One such study investigated the binding of ACC to the protein 7Q3S in maize to evaluate its potential in enhancing stress resilience. The docking results revealed a strong binding affinity, with a Gibbs free energy of -9.98 kcal/mol.
The analysis of the docked complex highlighted key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the protein's binding pocket. These interactions are crucial for the formation of a stable ligand-protein complex. For this compound, the additional methyl group would likely influence these interactions, potentially leading to altered binding affinity and specificity.
Interactive Table 2: Predicted Binding Interactions of 1-Aminocyclopropane-1-carboxylic Acid with Protein 7Q3S
| Parameter | Value |
| Binding Energy (kcal/mol) | -9.98 |
| Interacting Residues | |
| Hydrogen Bond | Multiple |
| Hydrophobic Contacts | Multiple |
| Ionic Interactions | Detected |
| Water Bridges | Detected |
Further research using molecular docking and MD simulations on this compound with various target enzymes, such as ACC oxidase or other aminotransferases, would be necessary to fully elucidate its binding modes and predict its biological activity.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools for elucidating the step-by-step mechanism of chemical reactions, including transition states and reaction intermediates. For this compound, understanding its reactivity, particularly the cleavage of the strained cyclopropane ring, is of significant interest.
Theoretical studies on the reaction mechanism of enzymes that process similar molecules, such as 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), offer a valuable framework. ACCO catalyzes the conversion of ACC to ethylene (B1197577), a crucial plant hormone. Computational models have been used to investigate the binding of ACC and cofactors like bicarbonate and ascorbate (B8700270) to the active site of ACCO. These models suggest that bicarbonate plays a key role in stabilizing the substrate within the active pocket through hydrogen bonding.
Furthermore, theoretical studies on the ring-opening reactions of cyclopropanes have explored various pathways, including those initiated by radical species or catalyzed by transition metals. These studies often employ density functional theory (DFT) calculations to map the potential energy surface of the reaction, identifying the most energetically favorable pathway. For instance, the oxidative radical ring-opening of cyclopropane derivatives can proceed through the formation of a cyclopropyl-substituted carbon radical, leading to a variety of functionalized products.
The presence of the methylamino group in this compound would likely influence the electronic properties of the cyclopropane ring, thereby affecting its reactivity and the mechanism of its cleavage. Computational studies can predict how this substitution alters the activation barriers for different reaction pathways.
Interactive Table 3: Key Computational Findings in Related Reaction Mechanisms
| Studied Reaction | Computational Method | Key Findings | Reference |
| ACC binding to ACCO | Molecular Modeling | Bicarbonate stabilizes ACC in the active site via H-bonds. | |
| Oxidative ring-opening of cyclopropanes | DFT Calculations | Reaction proceeds through a radical intermediate. | |
| Palladium-catalyzed ring opening | Ab initio Calculations | Elucidation of the role of the metal catalyst in lowering the activation energy. |
Through such computational investigations, a detailed understanding of the chemical transformations involving this compound can be achieved, guiding further experimental work and the development of its potential applications.
Agronomic and Biotechnological Research Applications
Research on Modulation of Plant Growth and Development Processes
The ethylene (B1197577) biosynthesis pathway is a critical control point for numerous developmental processes in plants, including fruit ripening, senescence (aging), and leaf abscission (shedding). frontiersin.orgfrontiersin.org Researchers utilize structural analogs of ACC to either promote or inhibit these processes by interacting with the key enzymes of the pathway: ACC synthase (ACS), which produces ACC, and ACC oxidase (ACO), which converts ACC to ethylene. nih.govdoaj.org
Recent studies have also uncovered that ACC itself can act as a signaling molecule independent of ethylene, regulating processes like root development. mdpi.comnih.govnsf.gov This discovery opens up new avenues of research into how ACC analogs, potentially including 1-(Methylamino)cyclopropane-1-carboxylic acid, might modulate plant growth through these ethylene-independent pathways. nih.gov
Table 1: Examples of ACC Analog Research in Plant Development
| Research Area | Compound Type | Observed Effect in Research Models | Potential Application |
| Fruit Ripening | Cyclopropane (B1198618) carboxylic acid derivatives | Inhibition of ethylene production in tomato fruit discs. ffhdj.com | Extending shelf-life of climacteric fruits. |
| Senescence | 1-(Malonylamino)cyclopropane-1-carboxylic acid (MACC) | Acts as a conjugate of ACC, effectively sequestering it from ethylene production. frontiersin.orgnih.gov | Delaying flower and leaf aging. |
| Root Growth | Exogenous ACC (in ethylene-insensitive mutants) | Inhibition of primary root elongation, suggesting an ethylene-independent signaling role. nih.govnsf.gov | Modifying root architecture for improved resource uptake. |
Investigation of Roles in Plant Responses to Abiotic and Biotic Stresses
Plants produce ethylene in response to a wide range of environmental stresses, including drought, flooding, salinity, and pathogen attack. nih.govresearchgate.net This "stress ethylene" can have both beneficial and detrimental effects. While it can trigger defense responses, excessive levels can lead to premature senescence and yield loss. researchgate.netresearchgate.net
ACC analogs are valuable tools for dissecting the role of ethylene in these stress responses. By applying inhibitory analogs, researchers can determine which stress responses are dependent on ethylene. Conversely, applying compounds that are efficiently converted to ethylene can help elucidate the specific effects of elevated ethylene levels.
Furthermore, a significant area of research involves plant growth-promoting bacteria (PGPB) that possess the enzyme ACC deaminase. nih.govfrontiersin.org This enzyme breaks down ACC into α-ketobytyrate and ammonia, thereby lowering plant ethylene levels and mitigating the negative effects of stress ethylene. researchgate.netfrontiersin.orgresearchgate.net This natural system demonstrates the potential for modulating plant stress tolerance by controlling ACC levels. Research into ACC analogs can help in understanding the substrate specificity of ACC deaminase and in developing strategies to enhance this stress-mitigation mechanism. nih.govfrontiersin.org
Table 2: Research Findings on ACC/Ethylene Pathway in Plant Stress
| Stress Type | Role of Ethylene/ACC Pathway | Research Application of ACC Analogs/Metabolism |
| Salinity | Increased ethylene production can inhibit root growth, exacerbating stress. nih.gov | Inoculation with ACC deaminase-producing bacteria lowers ACC levels, improving salt tolerance in pea plants. nih.govnih.gov |
| Drought | Stress ethylene can accelerate leaf senescence. | PGPB with ACC deaminase activity can reduce stress ethylene and promote growth under drought conditions. researchgate.net |
| Flooding (Hypoxia) | ACC is synthesized in oxygen-deprived roots and transported to shoots where it is converted to ethylene, causing leaf epinasty and senescence. mdpi.com | Using inhibitors of ACC transport or conversion can help study and potentially mitigate flooding damage. |
| Pathogen Attack | Ethylene acts as a key signaling molecule in plant defense, often interacting with other hormones like salicylic (B10762653) acid and jasmonic acid. mdpi.comresearchgate.net | Application of ACC or its analogs helps to unravel the complex signaling network involved in plant immunity. |
Development of Research Tools for Ethylene Pathway Manipulation in Plants
Structural analogs of ACC are indispensable research tools for studying the ethylene biosynthesis pathway at a molecular level. nih.gov They are used to:
Probe Enzyme Active Sites: By synthesizing and testing a range of ACC derivatives, biochemists can map the steric and electronic requirements of the active sites of ACS and ACO. This information is fundamental to understanding how these enzymes function.
Identify Inhibitors: The search for potent and specific inhibitors of ACS and ACO is a major research goal. researchgate.net Compounds like aminoethoxyvinyl glycine (B1666218) (AVG) and α-aminoisobutyric acid (AIB) are well-known inhibitors that act on ACS and ACO, respectively, and have been instrumental in ethylene research. frontiersin.orgnih.gov Novel cyclopropane derivatives are continuously being designed and tested for their inhibitory potential. ffhdj.comffhdj.com
Distinguish Ethylene-Dependent and -Independent Pathways: With the growing evidence for ACC's role as an ethylene-independent signal, specific inhibitors are more crucial than ever. frontiersin.orgfrontiersin.orgnsf.gov By using an ACO inhibitor, researchers can apply ACC and study its effects knowing that it is not being converted to ethylene, thereby isolating its direct signaling functions. nih.gov
The development of these chemical probes provides a level of precision in manipulating the ethylene pathway that is complementary to genetic approaches, such as using knockout mutants.
Biotechnological Strategies Employing Genes Related to Cyclopropane Amino Acid Metabolism
Advances in biotechnology have opened new avenues for manipulating ethylene responses in crops by targeting the genes involved in ACC metabolism.
A primary strategy involves the use of the bacterial gene acdS, which codes for the enzyme ACC deaminase. researchgate.netfrontiersin.org Introducing and expressing the acdS gene in plants is a proven method for reducing ethylene levels, leading to enhanced tolerance to various abiotic stresses. nih.govresearchgate.net Transgenic plants expressing ACC deaminase often exhibit delayed senescence and improved growth under stressful conditions like high salinity or heavy metal contamination. nih.gov
Table 3: Biotechnological Approaches Targeting ACC Metabolism
| Gene/Enzyme | Source | Biotechnological Application | Desired Outcome |
| ACC deaminase (acdS) | Bacteria (e.g., Pseudomonas, Bacillus) nih.govfrontiersin.orgijbiotech.com | Transformation of crop plants (e.g., tomato, canola, pea) to express the bacterial gene. nih.govresearchgate.netnih.gov | Lowered stress ethylene levels, enhanced tolerance to salinity, drought, and flooding; delayed ripening/senescence. nih.govresearchgate.net |
| ACC synthase (ACS) | Plants | Downregulation of native ACS genes using RNA interference (RNAi) or CRISPR technology. | Reduced ethylene biosynthesis, leading to delayed fruit ripening and extended flower life. |
| ACC oxidase (ACO) | Plants | Silencing of key ACO genes involved in ripening or senescence. cabidigitallibrary.org | Inhibition of the final step of ethylene synthesis for precise control over ethylene-dependent processes. |
Further research into the enzymes that metabolize ACC and its derivatives could uncover new genes for biotechnological applications. For example, understanding the enzymes responsible for conjugating ACC to molecules like malonic acid (to form MACC) could provide alternative strategies for controlling the pool of ACC available for ethylene synthesis. frontiersin.orgnih.gov
Interdisciplinary Research Perspectives and Future Directions
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Research
While specific multi-omics studies centered on 1-(Methylamino)cyclopropane-1-carboxylic acid are not yet prominent, the application of these integrated analytical approaches provides a powerful blueprint for future research. Multi-omics combines data from genomics, proteomics, and metabolomics to create a comprehensive understanding of a biological system's response to a particular stimulus. nih.govelifesciences.org
Future research could apply these techniques to elucidate the metabolic pathway and biological impact of this compound. A hypothetical research workflow could involve:
Metabolomics: To track the conversion of the compound within a biological system and identify its downstream metabolites. This would clarify its stability, metabolic fate, and whether it, like its parent ACC, is converted into other bioactive molecules.
Proteomics: To identify proteins that specifically bind to or are modified by the compound. This could reveal its molecular targets and affected cellular machinery.
Transcriptomics/Genomics: To analyze changes in gene expression in response to the compound, highlighting the genetic and regulatory networks it influences.
Integrating these datasets would allow researchers to build a systems-level model of the compound's mechanism of action, a strategy successfully used to investigate metabolic disorders and drug actions in other contexts. nih.govdiva-portal.org
Table 1: Potential Multi-Omics Approaches for Studying this compound
| Omics Layer | Research Question | Potential Findings |
|---|---|---|
| Metabolomics | What is the metabolic fate of the compound? | Identification of downstream metabolites; assessment of bioavailability and degradation pathways. |
| Proteomics | What proteins does the compound interact with? | Discovery of specific enzyme targets, receptors, or transport proteins. |
| Transcriptomics | How does the cell's gene expression respond to the compound? | Uncovering regulated pathways and cellular stress responses. |
| Genomics | Are there genetic predispositions to sensitivity or resistance? | Identification of genes involved in its transport, metabolism, or mechanism of action. |
Advances in Synthetic Biology for Rational Design and Production of Analogs
Synthetic biology offers powerful tools for the rational design and production of novel bioactive molecules. beilstein-institut.descienceopen.com While the synthesis of various cyclopropane (B1198618) derivatives for agricultural and pharmaceutical use is an active area of research, the application of synthetic biology specifically to this compound remains a prospective field. nih.gov
Future research could focus on two key areas:
Rational Design of Analogs: The primary structural difference from ACC is the N-methyl group. This modification can significantly alter a molecule's properties, including its polarity, membrane permeability, and binding affinity for enzymes or receptors. Synthetic biology platforms could be used to generate a library of derivatives with varied substitutions on the cyclopropane ring or the amino group to probe structure-activity relationships. scienceopen.com
Engineered Biosynthesis: Researchers could engineer microbial chassis (like E. coli or yeast) to produce this compound or its analogs. This involves assembling a heterologous biosynthetic pathway using enzymes sourced from different organisms. This approach could enable sustainable and scalable production, bypassing the limitations of traditional chemical synthesis. beilstein-institut.de The development of new functionally substituted cyclopropanecarboxylic acids is crucial for creating effective regulators of plant processes. ffhdj.com
Exploration of this compound in Diverse Biological Systems
The parent compound, ACC, has well-documented roles in diverse biological systems. It is the immediate precursor to the plant hormone ethylene (B1197577), regulating growth and ripening, and also acts as a signaling molecule itself. nih.gov Furthermore, cyclopropane-containing amino acids are recognized for their broad biological activities, including acting as enzyme inhibitors and ligands for neuroreceptors like the NMDA receptor in mammals. researchgate.netunl.pt
The exploration of this compound in these systems is a logical next step. The key question is how the addition of a methyl group alters the bioactivity of the parent ACC molecule.
In Plant Systems: Would the N-methylated form still be a substrate for ACC oxidase to produce an ethylene analog, or would it act as an inhibitor of the ethylene biosynthesis pathway? Its potential as a plant growth regulator is significant. ffhdj.com Studies in model plants like Arabidopsis thaliana could clarify its role in comparison to ACC.
In Microbial Systems: Certain bacteria can utilize ACC as a source of nitrogen. nih.gov Investigating whether soil or gut microbes can metabolize this compound could reveal novel metabolic pathways and ecological interactions.
In Mammalian Systems: Given that ACC is a ligand at the glycine-binding site of the NMDA receptor, its N-methylated derivative is a prime candidate for neurochemical studies. unl.pt It could exhibit different potency, selectivity, or agonist/antagonist properties, making it of interest in neuroscience and pharmacology.
Emerging Research Questions and Uncharted Avenues for Scientific Inquiry
The limited availability of specific data on this compound means the field is rich with fundamental questions that represent uncharted avenues for scientific inquiry.
Key Emerging Research Questions:
Biochemical Synthesis and Degradation: What are the natural or synthetic pathways for the production of this compound? Which enzymes are responsible for its synthesis and catabolism in biological systems?
Mechanism of Action Comparison: How does the N-methyl group quantitatively and qualitatively alter the known biological activities of ACC? Does it enhance, inhibit, or completely change its function in plants and animals?
Pharmacokinetics and Bioavailability: How does the methyl group affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile in different organisms compared to ACC?
Novel Biological Targets: Does this compound have unique biological targets or activities not observed for ACC? Could it interact with methyl-binding proteins or enzymes involved in one-carbon metabolism?
Therapeutic or Agrochemical Potential: Could its potentially altered properties make it a more effective plant growth regulator, a novel therapeutic agent for neurological conditions, or an antimicrobial compound? researchgate.net
Answering these questions will require foundational research to synthesize the compound in sufficient quantities for biological testing, followed by systematic screening across diverse biological systems using the multi-omics and synthetic biology approaches outlined above.
Q & A
Q. What are the established synthetic routes for 1-(Methylamino)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?
The compound is synthesized via cyclopropanation strategies, such as the Hofmann rearrangement or homoconjugate addition of nucleophiles to cyclopropane derivatives. For example, electro-induced Hofmann rearrangement under acidic conditions (pH 1) with hydrochloric acid can yield cyclopropane carboxylic acid derivatives . Reaction optimization, including pH control and reagent selection (e.g., LiAlH₄ for reductions), is critical for minimizing side products and maximizing yield.
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Reverse-phase HPLC coupled with mass spectrometry (LC-MS/MS) is preferred for sensitive quantification in plant tissues or microbial cultures. Pre-column derivatization with dansyl chloride enhances detection limits for amino acid analogs . For protein-bound forms, Bradford assays (e.g., protein-dye binding) may be adapted to isolate the compound from enzymatic mixtures .
Q. How should researchers handle this compound to ensure safety in laboratory settings?
The compound is classified as acutely toxic (Hazard Statement H301). Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at 4°C, away from oxidizers. Dispose via approved hazardous waste protocols, referencing safety data sheets (SDS) for region-specific guidelines .
Q. What role does this compound play in plant ethylene biosynthesis under stress conditions?
As a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), it may competitively inhibit ACC oxidase, altering ethylene production in plants exposed to stressors like SO₂ fumigation. Experimental designs often involve pretreatment with inhibitors (e.g., 6-BA) to isolate ethylene-related pathways .
Advanced Research Questions
Q. How does the methylamino group influence the compound’s stability and reactivity compared to ACC?
The methylamino group introduces steric hindrance and electronic effects, reducing susceptibility to enzymatic degradation by ACC deaminase. Kinetic studies using fluorinated analogs (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid) reveal that substituents on the cyclopropane ring modulate decomposition rates and enzyme inhibition efficacy .
Q. What mechanistic insights exist for microbial degradation of this compound via acdS gene pathways?
In α-Proteobacteria, the acdS gene (often plasmid-encoded) facilitates ACC deaminase activity. Horizontal gene transfer and intragenomic relocation of acdS from primary chromosomes to plasmids suggest evolutionary adaptability in microbial communities. Heterologous expression studies in Methylobacterium strains can elucidate degradation kinetics .
Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) advance studies on its metabolic fate in plant-microbe systems?
Isotopic tracing combined with NMR or FTIR spectroscopy tracks incorporation into microbial biomass or plant ethylene. For example, ¹³C-labeled ACC analogs have been used to quantify carbon flux in rhizosphere communities, a method adaptable to methylamino derivatives .
Q. What computational models predict the compound’s interaction with enzymatic active sites?
Molecular docking (e.g., AutoDock Vina) and MD simulations compare binding affinities with ACC oxidase or deaminase. Key parameters include cyclopropane ring strain and hydrogen-bonding interactions with catalytic residues (e.g., Lys-51 in ACC deaminase) .
Methodological Considerations
- Contradictions in Data : Discrepancies in enzymatic inhibition studies may arise from bacterial strain-specific acdS expression levels. Validate findings using multiple microbial models (e.g., Rhizobium vs. Agrobacterium) .
- Experimental Design : For plant studies, combine gas chromatography (ethylene measurement) with transcriptomics to correlate compound exposure with ACC synthase/oxidase gene expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
